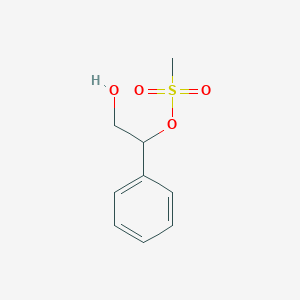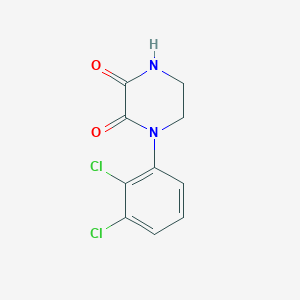
1-(2,3-Dichlorophenyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)piperazine-2,3-dione is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low cost, and minimal waste production. The purity of the final product can reach up to 99.5%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. It is known to inhibit the enzyme DHCR7, which is the last enzyme in cholesterol biosynthesis . This inhibition can lead to alterations in cholesterol levels and has potential implications in the treatment of cholesterol-related disorders. Additionally, the compound may act as a partial agonist of dopamine receptors, which could be relevant in the context of neurological research .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that acts as a partial agonist of dopamine receptors.
Uniqueness: this compound is unique due to its dual role as an enzyme inhibitor and receptor agonist. This dual functionality makes it a valuable compound for research in both biochemical and pharmacological contexts.
Properties
Molecular Formula |
C10H8Cl2N2O2 |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-2-1-3-7(8(6)12)14-5-4-13-9(15)10(14)16/h1-3H,4-5H2,(H,13,15) |
InChI Key |
LMHBOKBRQBREGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


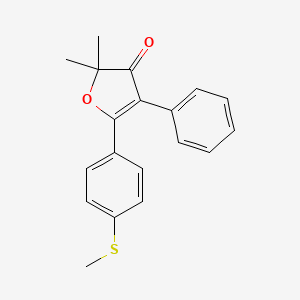
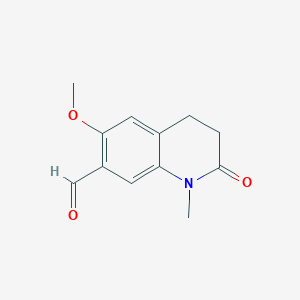
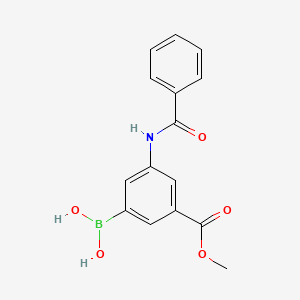
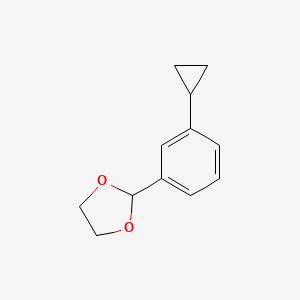
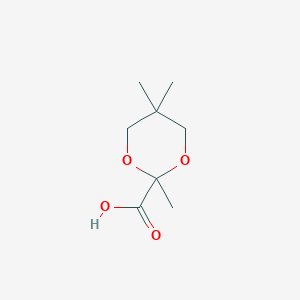
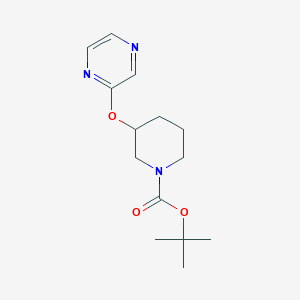

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

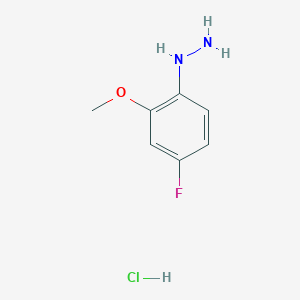
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)

